[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)10-6-13-5-8(10)7-14/h1-4,8,10,13-14H,5-7H2/t8-,10+/m0/s1 |
InChI Key |
IXXLXWFGKFQIDH-WCBMZHEXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC=CC=C2F)CO |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Substitution with Methanol Group: The methanol group is introduced through a reduction reaction, often using a reducing agent like sodium borohydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the fluorophenyl group to a cyclohexyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanal or [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carboxylic acid.
Reduction: Formation of [(3S,4R)-4-(2-cyclohexyl)pyrrolidin-3-yl]methanol.
Substitution: Formation of derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
Pharmacological Applications
- TrkA Kinase Inhibition
-
Neurological Disorders
- Research indicates that compounds similar to [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride may exhibit neuroprotective properties. This could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, where modulation of neurotrophic factors is crucial .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Variants of this compound have been synthesized to enhance its pharmacological properties or to reduce side effects.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Fluorobenzene + Pyrrolidine | Formation of pyrrolidine derivative |
| 2 | Reduction with LiAlH | Hydroxylation at the 3-position |
| 3 | Hydrochloric acid treatment | Formation of hydrochloride salt |
Case Study 1: Pain Management
A study investigated the efficacy of this compound in animal models of neuropathic pain. Results showed significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent .
Case Study 2: Neuroprotection
In a model of neurodegeneration, administration of this compound resulted in decreased neuronal cell death and improved cognitive function metrics. This supports its role as a neuroprotective agent, possibly through modulation of neurotrophic factors .
Mechanism of Action
The mechanism of action of [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Analogs
Substituent Effects on Pharmacological Properties
- Chlorine substitution (e.g., 1217818-45-5) increases molecular weight and may enhance binding affinity to hydrophobic pockets in enzyme active sites .
- Hazard and Stability: The 2,5-difluoro analog (1217704-12-5) is classified as an irritant, requiring careful handling .
Biological Activity
[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H14ClFNO
- Molecular Weight : 233.69 g/mol
- CAS Number : 46736992
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of the central nervous system (CNS) by influencing the dopaminergic and serotonergic pathways.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound exhibits affinity for D2 and D3 dopamine receptors, which are critical in the regulation of mood and behavior.
- Serotonin Receptor Interaction : Preliminary studies suggest that it may also interact with serotonin receptors, contributing to its potential antidepressant effects.
Biological Activity and Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Antidepressant Activity : In animal models, it has shown significant antidepressant-like effects, comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).
| Study | Model | Result |
|---|---|---|
| Smith et al. (2021) | Rodent model of depression | Significant reduction in immobility time in the forced swim test. |
| Johnson et al. (2022) | Chronic mild stress model | Improved behavioral outcomes and increased serotonin levels in the hippocampus. |
- Anxiolytic Effects : Behavioral tests indicate that the compound may reduce anxiety-like behaviors in rodents.
Case Studies
- Case Study 1 : A study conducted by Smith et al. evaluated the efficacy of this compound in a rodent model of depression. Results indicated a significant decrease in depressive behaviors when compared to control groups.
- Case Study 2 : Johnson et al. explored the anxiolytic properties of the compound using an elevated plus maze test. The findings suggested that subjects treated with the compound spent significantly more time in open arms compared to untreated controls, indicating reduced anxiety.
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Toxicity Assessment Table
| Parameter | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (in rodents) |
| Chronic Toxicity | No significant adverse effects observed at therapeutic doses |
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 229.68 g/mol | |
| logP (Predicted) | 1.9 (Schrödinger QikProp) | |
| Solubility (HCl salt) | 25 mg/mL in HO (25°C) | |
| Chirality | (3S,4R) confirmed by XRPD |
Q. Table 2. Synthetic Yield Optimization
| Step | Condition | Yield (%) |
|---|---|---|
| Chiral resolution | L-Tartaric acid, EtOH/HO | 85 |
| Hydrochloride formation | 1.0 M HCl, 50°C, 2 h | 92 |
| Final purification | Chiral HPLC (Heptane/EtOH, 90:10) | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
